N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl]-2-methyl-3-pyrazolecarboxamide
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Overview
Description
N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl]-2-methyl-3-pyrazolecarboxamide is a member of methoxybenzenes.
Scientific Research Applications
Synthesis and Characterization
N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl]-2-methyl-3-pyrazolecarboxamide and its derivatives are primarily researched for their synthesis and characterization. For example, Hassan et al. (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are closely related to the compound , focusing on their structural establishment through various analytical methods including IR, MS, and NMR spectroscopy (Hassan, Hafez, & Osman, 2014). Similarly, the synthesis and characterization of related pyrazole derivatives have been conducted by other researchers, indicating a strong interest in the chemical properties and structural analysis of such compounds (Köysal et al., 2005).
Cytotoxicity and Antiviral Activity
Research has also been conducted on the cytotoxicity and potential antiviral properties of compounds closely related to N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl]-2-methyl-3-pyrazolecarboxamide. For example, Hassan et al. (2014) screened similar pyrazole derivatives for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into the potential biomedical applications of these compounds (Hassan, Hafez, & Osman, 2014). Additionally, Saxena et al. (1990) investigated the antiviral activity of some pyrazolo[3,4-d]pyrimidine analogues, suggesting the possibility of these compounds being effective against certain viruses (Saxena, Coleman, Drach, & Townsend, 1990).
properties
Product Name |
N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl]-2-methyl-3-pyrazolecarboxamide |
---|---|
Molecular Formula |
C18H16N4O2S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O2S/c1-11-16(12-4-6-13(24-3)7-5-12)14(10-19)18(25-11)21-17(23)15-8-9-20-22(15)2/h4-9H,1-3H3,(H,21,23) |
InChI Key |
QPSQPHLXEVIHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=NN2C)C#N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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